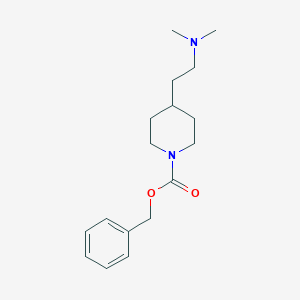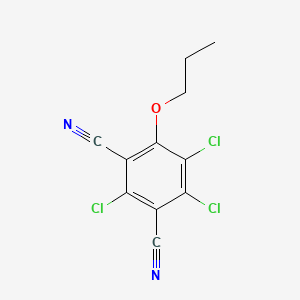
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is a chemical compound with the molecular formula C11H4Cl3N2O It is a derivative of benzenedicarbonitrile, characterized by the presence of three chlorine atoms and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- typically involves the following steps:
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Propoxylation: Attachment of a propoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and propoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of catalysts, specific temperatures, and pressure settings to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: Similar structure but with a methoxy group instead of a propoxy group.
1,3-Benzenedicarbonitrile, 4-amino-2,5,6-trichloro-: Contains an amino group instead of a propoxy group.
2,4,5-Trichloro-1,3-benzenedicarbonitrile: Similar chlorination pattern but lacks the propoxy group.
Uniqueness
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the propoxy group plays a crucial role in the compound’s behavior and properties.
Properties
CAS No. |
57531-88-1 |
|---|---|
Molecular Formula |
C11H7Cl3N2O |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2,4,5-trichloro-6-propoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H7Cl3N2O/c1-2-3-17-11-7(5-16)8(12)6(4-15)9(13)10(11)14/h2-3H2,1H3 |
InChI Key |
IUYFHJWCXBQMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



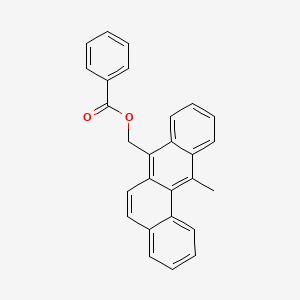
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

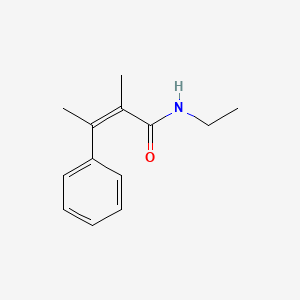
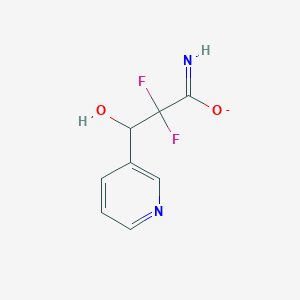
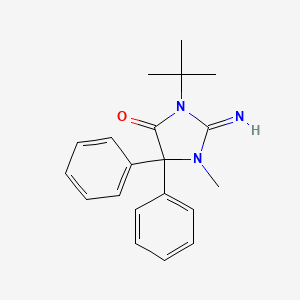
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)

![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
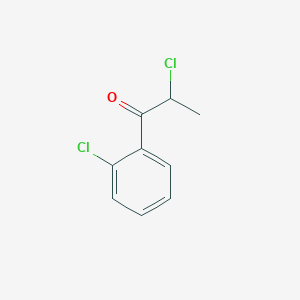

![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
